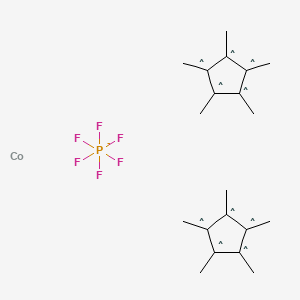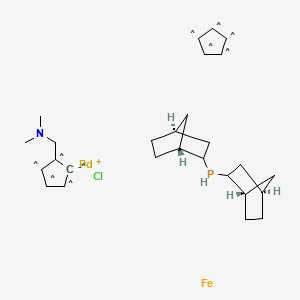
(1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver is a coordination complex that combines the unique properties of its constituent molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver typically involves the coordination of silver ions with the ligands (1Z,5Z)-cycloocta-1,5-diene and (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The ligands are mixed with a silver salt, such as silver nitrate or silver triflate, in a suitable solvent like dichloromethane or acetonitrile. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography might be employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver can undergo various types of chemical reactions, including:
Oxidation: The silver center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to the formation of silver nanoparticles.
Substitution: Ligands can be substituted with other coordinating molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products
Oxidation: Higher oxidation state silver complexes.
Reduction: Silver nanoparticles.
Substitution: New silver complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including cycloadditions and polymerizations. Its unique coordination environment allows for selective activation of substrates.
Biology
In biological research, silver complexes are studied for their antimicrobial properties. This compound could potentially be used in developing new antimicrobial agents.
Medicine
The compound’s potential antimicrobial properties also make it a candidate for medical applications, such as in wound dressings and coatings for medical devices to prevent infections.
Industry
In industry, silver complexes are used in materials science for the development of new materials with unique optical and electronic properties. This compound could be used in the fabrication of sensors and other electronic devices.
Wirkmechanismus
The mechanism by which (1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver exerts its effects involves the coordination of the silver ion with the ligands. This coordination alters the electronic properties of the silver ion, making it more reactive towards various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1Z,5Z)-cycloocta-1,5-diene;silver
- (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver
- (1Z,5Z)-cycloocta-1,5-diene;gold
- (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;gold
Uniqueness
The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver lies in its combination of ligands, which provide a distinct coordination environment and reactivity profile. This makes it particularly useful in applications where selective activation of substrates is required.
Eigenschaften
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.C5H2F6O2.Ag/c1-2-4-6-8-7-5-3-1;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-2,7-8H,3-6H2;1,12H;/b2-1-,8-7-;2-1-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRITXVBAILPDD-OJKFPHAYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Ag] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14AgF6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)





![4-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid;hydrochloride](/img/structure/B6289071.png)

